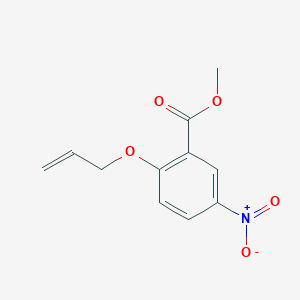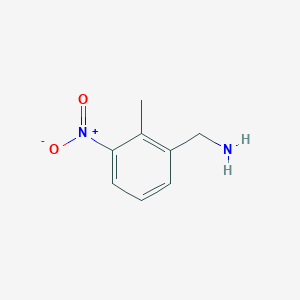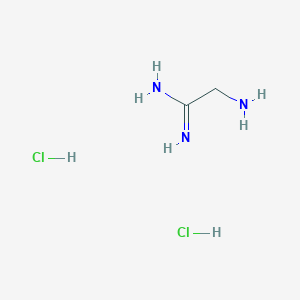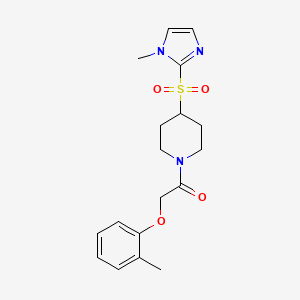
Methyl 1-benzyl-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group to the pyrimidine ring. The exact synthesis process would depend on the specific reactions used to introduce each group. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring suggests that the compound may exhibit aromaticity, which could affect its chemical behavior. The various substituents on the ring would also influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the carboxylate group could potentially undergo reactions such as esterification or decarboxylation. The fluorophenyl group might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate group could make the compound soluble in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on the strength of the intermolecular forces between its molecules .科学的研究の応用
Synthetic Methodologies and Derivative Compounds
Research has focused on synthesizing and exploring the properties of tetrahydropyrimidine derivatives due to their biological relevance and potential therapeutic applications. Notable methodologies include:
- The synthesis of tetrahydro-2-oxopyrimidine derivatives through hydrogenolysis and hydrolysis reactions, exploring their transformation into various heterocyclic compounds and potential for producing furo-[3,4-d]pyrimidines via bromination and decarboxylation processes (Zigeuner, Knopp, & Blaschke, 1976).
- Development of a microwave-assisted, solvent-free method to synthesize methyl 6-methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, showcasing a modified Biginelli reaction for high-yield production (Qing Chen et al., 2012).
Biological Activities
The biological activities of tetrahydropyrimidine derivatives have been a significant focus, with studies investigating their anti-inflammatory, antihypertensive, and anti-ulcer properties:
- Investigation into the anti-inflammatory activities of thiazolo[3,2-a]pyrimidine derivatives, highlighting moderate efficacy at certain dosages compared with indomethacin, a standard anti-inflammatory drug (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).
- Synthesis of 1,4-dihydropyridines/pyrimidines with reported antihypertensive activity, providing insights into the structure-activity relationship and potential for developing molecules with lesser toxicity and side effects (Kulbhushan Rana et al., 2004).
Structural Analysis and Solvatomorphism
Research also delves into the structural analysis of these compounds, including solvatomorphism, which refers to the ability of a compound to form different crystal structures depending on the solvent present during crystallization:
- Analysis of solvatomorphs of Methyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, revealing the crystal structures and the impact of solvated forms on the compound's properties (Annie Cleetus et al., 2020).
作用機序
Target of Action
Compounds like this often target specific proteins or enzymes in the body. For example, many drugs target G-protein coupled receptors, which are involved in transmitting signals from outside the cell to inside the cell .
Mode of Action
The compound could bind to its target, causing a conformational change that triggers a cascade of biochemical reactions. This could result in changes to cell function or behavior .
Biochemical Pathways
The compound could affect various biochemical pathways, depending on its specific target. For example, it could influence signal transduction pathways, metabolic pathways, or gene expression .
将来の方向性
特性
IUPAC Name |
methyl 3-benzyl-6-(2-fluorophenyl)-4-methyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3/c1-13-17(19(24)26-2)18(15-10-6-7-11-16(15)21)22-20(25)23(13)12-14-8-4-3-5-9-14/h3-11,18H,12H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMHBKWLFBQTQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1CC2=CC=CC=C2)C3=CC=CC=C3F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[(4-bromo-2-nitrophenyl)(methyl)amino]-2-methylpropanoate](/img/structure/B2979818.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2979819.png)
![2-Ethyl-5-((2-fluorophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2979821.png)
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2979823.png)



![(2-Methyl-5-phenylpyrazol-3-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2979829.png)

![8-Amino-5-thiaspiro[3.5]nonane-2-carboxylic acid hydrochloride](/img/structure/B2979831.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((2,5-dimethylfuran-3-yl)methyl)methanesulfonamide](/img/structure/B2979833.png)


